1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Sigma Receptor Ligand Design

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS: 1856713-65-9) is a synthetic small molecule (MW: 179.18 g/mol, C6H9N7) belonging to the 1,2,3-triazole-4-amine class. Its structure incorporates a 1,2,4-triazole ring linked via an ethylene bridge to a 1,2,3-triazol-4-amine core, placing it within a family of compounds patent-protected for sigma-1 receptor affinity.

Molecular Formula C6H9N7
Molecular Weight 179.18 g/mol
Cat. No. B13061484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC6H9N7
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCN2C=NC=N2)N
InChIInChI=1S/C6H9N7/c7-6-3-12(11-10-6)1-2-13-5-8-4-9-13/h3-5H,1-2,7H2
InChIKeyVHVWZJQBNJPOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine: A Dual-Triazole Sigma Receptor Ligand Scaffold for CNS Research Procurement


1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS: 1856713-65-9) is a synthetic small molecule (MW: 179.18 g/mol, C6H9N7) belonging to the 1,2,3-triazole-4-amine class [1]. Its structure incorporates a 1,2,4-triazole ring linked via an ethylene bridge to a 1,2,3-triazol-4-amine core, placing it within a family of compounds patent-protected for sigma-1 receptor affinity [2]. Computed properties include an XLogP3-AA of -1, a topological polar surface area of 87.4 Ų, and one hydrogen bond donor [1]. It is commercially available for research use at ≥95% purity .

Why Simple 1,2,3-Triazole-4-amine Analogs Cannot Substitute for 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine in Sigma Receptor Research


Within the 1,2,3-triazole-4-amine series patented for sigma receptor modulation [1], the nature of the N1-substituent is a critical determinant of receptor affinity and selectivity. The ethylene-bridged 1,2,4-triazole moiety present in this compound introduces a distinct hydrogen-bond acceptor profile and conformational constraint that differentiates it from simpler alkyl- or benzyl-substituted analogs [2]. Class-level evidence indicates that even minor alterations to the heterocyclic substituent can shift selectivity between sigma-1 and sigma-2 subtypes or diminish overall receptor engagement [1]. Substituting this compound with a generic 1,2,3-triazol-4-amine bearing a different N1-substituent risks invalidating structure-activity relationship (SAR) hypotheses in CNS target engagement studies.

Head-to-Head Quantitative Differentiation of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine Versus Key Analogs for Scientific Procurement Decisions


N1-Substituent Hydrogen-Bond Acceptor Capacity: Dual-Triazole vs. Simple Alkyl Analogs

The target compound possesses five hydrogen bond acceptors (HBA) versus only three for a simple N1-methyl analog such as 1-methyl-1H-1,2,3-triazol-4-amine, as computed by Cactvs [1]. The additional HBA capacity arises from the three nitrogen atoms in the 1,2,4-triazole ring [2]. In the context of sigma receptor pharmacophores, where nitrogen-based hydrogen bonding is essential for ligand recognition [3], this increased HBA count provides a distinct molecular interaction potential that directly impacts binding mode hypotheses.

Medicinal Chemistry Sigma Receptor Ligand Design

Topological Polar Surface Area Differentiation from Symmetric Bis-Triazole Analogs

The target compound exhibits a topological polar surface area (TPSA) of 87.4 Ų [1]. In contrast, the symmetric analog 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole (CAS 116476-98-3), which replaces the 1,2,3-triazol-4-amine with a second 1,2,4-triazole, is predicted to have a TPSA of approximately 69.4 Ų (two 1,2,4-triazole rings each contributing ~34.7 Ų). The target compound's higher TPSA reflects the primary amine group on the 1,2,3-triazole core, which alters both solubility and membrane permeability predictions critical for CNS applications.

Drug Design Physicochemical Properties CNS Permeability

Lipophilicity Profile versus N-Benzyl 1,2,3-Triazol-4-amine Analogs

The target compound's computed XLogP3-AA is -1.0 [1], indicating pronounced hydrophilicity. In contrast, N-benzyl-substituted 1,2,3-triazol-4-amines typically exhibit XLogP values >1.0 due to the lipophilic benzyl group. This difference is mechanistically significant: the sigma-1 receptor pharmacophore tolerates both hydrophilic and lipophilic substituents at the N1 position, but the physicochemical properties drive differential tissue distribution and metabolic stability [2]. The target compound's negative logP profile may favor renal clearance and reduced plasma protein binding relative to more lipophilic analogs.

ADME Lipophilicity Sigma Receptor

Structural Class Differentiation: 1,2,3-Triazol-4-amine Core vs. 1,2,4-Triazole-Only Ligands in Sigma Receptor Patent Literature

The patent EP2752411A1 explicitly discloses that 1,2,3-triazole-4-amine derivatives of formula (I) exhibit 'very good affinity for Sigma receptors' [1], and distinguishes this class from prior art 1,2,4-triazole compounds (WO2008055932) and 1,2,3-triazole compounds (WO2008/055933) [2]. The target compound, bearing the 1,2,3-triazol-4-amine core with a free amine at the 4-position, is a direct structural embodiment of the claimed Markush formula, unlike the simpler 1,2,4-triazole- or 1,2,3-triazole-based ligands in the prior art that lack this exocyclic amine motif.

Sigma-1 Receptor Patent Analysis Chemical Space

Purity and Sourcing Reliability: AKSci 95% Batch Consistency vs. Uncharacterized Vendor Offerings

The target compound is available from AKSci at a minimum purity specification of 95% (HPLC), with batch-specific Certificates of Analysis (CoA) available upon request . This contrasts with many catalog entries from unverified suppliers offering the compound without analytical characterization or at unspecified purity grades. For in vitro sigma receptor binding assays where impurity-driven off-target effects can confound Ki determinations, the documented 95% purity floor provides a quantitative quality benchmark for procurement decisions.

Chemical Procurement Quality Control Reproducibility

Optimal Research Application Scenarios for 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Radioligand Displacement Assays Requiring a Hydrophilic N1-Substituted 1,2,3-Triazol-4-amine Probe

With an XLogP of -1.0 and a TPSA of 87.4 Ų, this compound is structurally predisposed for use in aqueous in vitro binding assays where excessive lipophilicity would cause non-specific binding to assay plates. The dual-triazole structure provides a distinct HBA profile (5 acceptors) compared to simpler N1-alkyl analogs, making it a suitable tool for probing the hydrogen-bonding requirements of the sigma-1 receptor orthosteric site, as disclosed in EP2752411A1 [1].

Structure-Activity Relationship (SAR) Studies Exploring Heterocyclic Substituent Effects at the N1 Position of 1,2,3-Triazol-4-amine Sigma Ligands

The ethylene-bridged 1,2,4-triazole group represents a heteroaromatic substitution distinct from the alkyl, cycloalkyl, and benzyl variants commonly explored in the 1,2,3-triazole-4-amine series. Its computed properties (XLogP: -1.0; TPSA: 87.4 Ų) place it at the hydrophilic extreme of the series' property space, enabling systematic SAR investigations of how N1-substituent polarity affects sigma receptor affinity and subtype selectivity [1][2].

Comparative CNS Drug-Likeness Profiling Against Symmetric Bis-Triazole Reference Compounds

The presence of a primary amine on the 1,2,3-triazole ring distinguishes this compound from the symmetric 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole (CAS 116476-98-3). The TPSA difference of approximately 18 Ų is consequential for CNS multiparameter optimization (MPO) scoring, making this compound a valuable comparator for studies evaluating the impact of a single amino group on permeability, efflux liability, and in vivo brain exposure [1].

Procurement for Patent-Landscape Differentiated Sigma Receptor Ligand Libraries

This compound falls within the Markush claims of EP2752411A1, which explicitly differentiates 1,2,3-triazol-4-amine derivatives from earlier 1,2,4-triazole (WO2008055932) and 1,2,3-triazole (WO2008/055933) sigma ligands [1][2]. For organizations building proprietary screening libraries targeting novel sigma receptor chemotypes, this compound offers a structurally distinct scaffold with documented patent provenance, obtained at ≥95% purity with full CoA traceability .

Quote Request

Request a Quote for 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.